Influenza NP (147-155)
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Overview
Description
Influenza NP (147-155) is a peptide derived from the nucleoprotein of the influenza virus. It is a H-2Kd-restricted epitope, meaning it is recognized by specific immune cells in the context of the H-2Kd molecule. This peptide plays a crucial role in the immune response against influenza, making it a significant target for vaccine development and immunological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Influenza NP (147-155) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
For large-scale production, recombinant DNA technology can be employed. The nucleoprotein gene encoding the NP (147-155) epitope can be cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The host cells then produce the nucleoprotein, which can be purified and processed to obtain the desired peptide .
Chemical Reactions Analysis
Types of Reactions
Influenza NP (147-155) primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The peptide can also participate in various biochemical interactions, such as binding to antibodies and T-cell receptors .
Common Reagents and Conditions
Peptide Bond Formation: Typically involves the use of coupling reagents like HATU or DIC in the presence of a base such as DIPEA.
Cleavage: The peptide can be cleaved from the resin using a mixture of TFA, water, and scavengers like TIS.
Major Products Formed
The primary product is the Influenza NP (147-155) peptide itself. During synthesis, side products may include truncated or misfolded peptides, which are usually removed through purification steps such as HPLC .
Scientific Research Applications
Chemistry
Influenza NP (147-155) is used in the study of peptide synthesis and modification techniques. It serves as a model peptide for developing new synthetic methods and understanding peptide behavior under various conditions .
Biology
In biological research, this peptide is used to study the immune response to influenza. It helps in identifying T-cell epitopes and understanding how the immune system recognizes and responds to viral infections .
Medicine
Influenza NP (147-155) is a potential candidate for vaccine development. Its ability to elicit an immune response makes it valuable for designing vaccines that provide broad protection against different influenza strains .
Industry
In the pharmaceutical industry, this peptide is used in the development of diagnostic assays and therapeutic agents targeting influenza. It is also employed in quality control processes to ensure the efficacy of influenza vaccines .
Mechanism of Action
Influenza NP (147-155) exerts its effects by binding to the H-2Kd molecule on the surface of antigen-presenting cells. This complex is then recognized by specific T-cell receptors, leading to the activation of cytotoxic T lymphocytes (CTLs). These CTLs play a crucial role in clearing influenza-infected cells from the body .
Comparison with Similar Compounds
Similar Compounds
Influenza NP (366-374): Another epitope from the influenza nucleoprotein, recognized by different immune cells.
Matrix Protein 1 (M1) Peptides: Peptides derived from the matrix protein of influenza, also used in vaccine development.
Uniqueness
Influenza NP (147-155) is unique due to its specific recognition by H-2Kd-restricted T cells. This specificity makes it a valuable tool for studying immune responses and developing targeted vaccines. Its ability to elicit cross-protective immunity against different influenza strains further highlights its significance .
Properties
Molecular Formula |
C48H82N16O14 |
---|---|
Molecular Weight |
1107.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H82N16O14/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI Key |
WOUNFMMWMQKJJQ-WNGIYMBZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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